2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
CAS No.: 119694-70-1
Cat. No.: VC8216552
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119694-70-1 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine |
| Standard InChI | InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3 |
| Standard InChI Key | MRUJSTYNKVSMNY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 |
| Canonical SMILES | CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine belongs to the nitropyridine family, characterized by a pyridine ring substituted with a nitro group (-NO₂) at the 5-position, a methyl group (-CH₃) at the 4-position, and a 1,3-dioxolane ring fused at the 2-position. The molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol . The dioxolane ring introduces steric and electronic effects that influence reactivity and solubility, while the nitro group enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coeff) | 1.87 |
| Polar Surface Area | 77.17 Ų |
| Exact Mass | 210.06400 Da |
| Topological PSA | 77.17 Ų |
These properties suggest moderate lipophilicity and high polarity, which are advantageous for drug design targeting intracellular enzymes like ribonucleotide reductase . The dioxolane ring enhances water solubility compared to unsubstituted nitropyridines, as evidenced by its polar surface area .
Synthetic Pathways and Reaction Mechanisms
Nitration and Ring Functionalization
The synthesis of nitropyridines often involves electrophilic nitration, but 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine is synthesized via a non-conventional mechanism. Bakke et al. demonstrated that reacting pyridine derivatives with dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide (SO₂) generates N-nitropyridinium intermediates, which undergo -sigmatropic nitro group migration to form 3- or 5-nitro isomers . For this compound, the methyl and dioxolane substituents direct nitration to the 5-position, achieving a yield of 33–70% depending on reaction conditions (Table 1) .
Table 1: Yields of nitropyridines with varying substituents
| Substituent | Yield (%) |
|---|---|
| 4-Methyl | 33–70 |
| 3-Methyl | 24–37 |
| 4-Phenyl | 68 |
Dioxolane Ring Formation
The 1,3-dioxolane moiety is introduced via acetal formation. For example, 2-methyl-5-nitropyridine is treated with ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid) to form the cyclic acetal . This step protects reactive carbonyl groups and modulates solubility for subsequent functionalization.
Pharmacological Applications
Ribonucleotide Reductase Inhibition
Derivatives of 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine exhibit potent inhibition of CDP reductase, a key enzyme in DNA synthesis. Thiosemicarbazone analogs, such as 5-methylamino and 5-allylamino derivatives, show IC₅₀ values of 1.0–1.4 µM against L1210 leukemia cells . These compounds prolong survival in murine models by 204–223% (T/C values) at doses of 60–80 mg/kg, underscoring their potential as antineoplastic agents .
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for electron-withdrawing effects, enhancing binding to reductase active sites.
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Dioxolane Ring: Improves solubility and bioavailability compared to non-acetalated analogs.
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Methyl Substituent: Steric effects optimize interactions with hydrophobic enzyme pockets .
Physicochemical and Spectroscopic Characterization
NMR Spectroscopy
¹H NMR data for related dioxolane-containing nitropyridines reveal characteristic signals:
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Dioxolane protons: δ 3.72–3.88 ppm (multiplet, 4H, -O-CH₂-CH₂-O-) .
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Aromatic protons: δ 8.20–8.75 ppm (doublets, pyridine ring) .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular formula with an observed [M+H]⁺ peak at 210.06400 Da, matching the theoretical exact mass .
Analytical and Industrial Applications
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment. The compound’s logP value ensures optimal retention on C18 columns using acetonitrile/water gradients .
Industrial Scale Synthesis
Patent US2003/153595A1 describes a scalable route using N₂O₅/SO₂ nitration, achieving >90% purity after recrystallization . Process optimization focuses on minimizing byproducts like 3-nitro isomers, which are removed via fractional distillation .
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